Cas no 5927-29-7 (1,3-Disilacyclopentane,4-bromo-1,1,3,3-tetramethyl-)
5927-29-7 structure
Product Name:1,3-Disilacyclopentane,4-bromo-1,1,3,3-tetramethyl-
Numero CAS:5927-29-7
MF:C23H28N4O5S
MW:472.557224273682
CID:382442
PubChem ID:2876845
Update Time:2025-04-19
1,3-Disilacyclopentane,4-bromo-1,1,3,3-tetramethyl- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1,3-Disilacyclopentane,4-bromo-1,1,3,3-tetramethyl-
- ethyl 2-[[2-(4-methylpiperazin-1-yl)-5-nitrobenzoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Benzo[b]thiophene-3-carboxylic acid, 4,5,6,7-tetrahydro-2-[[2-(4-methyl-1-piperazinyl)-5-nitrobenzoyl]amino]-, ethyl ester
- Ethyl 2-{[2-(4-methylpiperazin-1-yl)-5-nitrobenzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Oprea1_720382
- AB00101061-01
- DTXSID60386938
- 5927-29-7
- AKOS000541339
- ethyl 2-{[5-nitro-2-(4-methyl-1-piperazinyl)benzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- CID 2876845
- SR-01000429622-1
- ETHYL 2-[2-(4-METHYLPIPERAZIN-1-YL)-5-NITROBENZAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
- SR-01000429622
- AG-690/13702558
-
- Inchi: 1S/C23H28N4O5S/c1-3-32-23(29)20-16-6-4-5-7-19(16)33-22(20)24-21(28)17-14-15(27(30)31)8-9-18(17)26-12-10-25(2)11-13-26/h8-9,14H,3-7,10-13H2,1-2H3,(H,24,28)
- Chiave InChI: WYYAQACRPFDASG-UHFFFAOYSA-N
- Sorrisi: S1C(=C(C(=O)OCC)C2=C1CCCC2)NC(C1=CC(=CC=C1N1CCN(C)CC1)[N+](=O)[O-])=O
Proprietà calcolate
- Massa esatta: 472.17824
- Massa monoisotopica: 472.178
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 8
- Conta atomi pesanti: 33
- Conta legami ruotabili: 6
- Complessità: 726
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 4.5
- Superficie polare topologica: 136Ų
Proprietà sperimentali
- Densità: 1.334g/cm3
- Punto di ebollizione: 609.7ºC at 760mmHg
- Punto di infiammabilità: 322.5ºC
- Indice di rifrazione: 1.638
- PSA: 105.02
- LogP: 4.62600
1,3-Disilacyclopentane,4-bromo-1,1,3,3-tetramethyl- Letteratura correlata
-
Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
-
Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
-
Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
-
Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
5927-29-7 (1,3-Disilacyclopentane,4-bromo-1,1,3,3-tetramethyl-) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
CN Fornitore
Grosso
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso